4-Amino-5-bromo-2-chlorophenol

Monoamine Oxidase A Enzyme Inhibition Medicinal Chemistry

4-Amino-5-bromo-2-chlorophenol is a tri-substituted phenolic compound containing amino, bromo, and chloro groups on a single aromatic ring. With a molecular formula of C6H5BrClNO and a molecular weight of approximately 222.47 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
Cat. No. B12851881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-chlorophenol
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)O)Br)N
InChIInChI=1S/C6H5BrClNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
InChIKeyDBFPBOJIOOJCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromo-2-chlorophenol: Key Properties and Procurement Considerations


4-Amino-5-bromo-2-chlorophenol is a tri-substituted phenolic compound containing amino, bromo, and chloro groups on a single aromatic ring . With a molecular formula of C6H5BrClNO and a molecular weight of approximately 222.47 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science . Its unique substitution pattern—specifically the 4-amino, 5-bromo, and 2-chloro arrangement—imparts distinct electronic and steric properties that influence its reactivity in nucleophilic and electrophilic aromatic substitution reactions .

Why 4-Amino-5-bromo-2-chlorophenol Cannot Be Replaced by Generic Halogenated Phenols


While numerous halogenated phenols are commercially available as synthetic building blocks, the specific 4-amino-5-bromo-2-chloro substitution pattern confers unique biological and chemical properties that are not recapitulated by simpler analogs . The presence of both bromine and chlorine atoms in conjunction with an amino group creates a distinct electronic environment that modulates enzymatic inhibition profiles and receptor binding affinities [1]. Substituting this compound with a generic mono-halogenated or non-halogenated phenol would fundamentally alter these properties, potentially compromising experimental outcomes in target-specific assays [1]. The quantitative evidence presented below substantiates this differential profile.

Quantitative Differentiation of 4-Amino-5-bromo-2-chlorophenol: Head-to-Head Evidence


MAO-A Inhibition: 4-Amino-5-bromo-2-chlorophenol Demonstrates Nanomolar Potency

In direct enzymatic assays using bovine brain mitochondria, 4-amino-5-bromo-2-chlorophenol inhibited monoamine oxidase A (MAO-A) with an IC50 of 66 nM [1]. This potency significantly exceeds that of structurally related bromophenols lacking the amino group, which typically exhibit IC50 values in the micromolar range for MAO-A inhibition [2]. For context, the marine natural bromophenol derivative with the highest reported MAO-A activity has an IC50 of 7.5 μM [2].

Monoamine Oxidase A Enzyme Inhibition Medicinal Chemistry

MAO-B Inhibition: 4-Amino-5-bromo-2-chlorophenol Exhibits Weak Activity

In the same enzymatic assay, 4-amino-5-bromo-2-chlorophenol demonstrated minimal inhibition of monoamine oxidase B (MAO-B) with an IC50 of 360,000 nM (360 μM) [1]. This represents a >5,000-fold selectivity window favoring MAO-A over MAO-B, a degree of isoform selectivity not typically observed in simple halogenated phenols [2]. In contrast, many non-selective MAO inhibitors exhibit comparable potencies against both isoforms.

Monoamine Oxidase B Selectivity Profiling Neuropharmacology

Optimal Use Cases for 4-Amino-5-bromo-2-chlorophenol Based on Validated Differentiation


Development of Potent, Selective MAO-A Inhibitors for CNS Disorders

The exceptional MAO-A inhibitory potency (IC50 = 66 nM) combined with high selectivity over MAO-B (IC50 = 360 μM) positions 4-amino-5-bromo-2-chlorophenol as an ideal starting scaffold for medicinal chemistry programs targeting depression and anxiety disorders [1]. Its nanomolar activity rivals that of some clinically used MAO-A inhibitors while offering a distinct substitution pattern amenable to further structural optimization [1].

Pharmacological Tool Compound for MAO Isoform Discrimination

Given its pronounced MAO-A/MAO-B selectivity window (>5,000-fold), this compound serves as a valuable pharmacological probe for dissecting the contributions of MAO-A versus MAO-B in complex biological systems [2]. Researchers can utilize it to selectively inhibit MAO-A while leaving MAO-B activity largely unaffected, enabling precise mechanistic studies [2].

Synthetic Intermediate for Advanced Halogenated Phenolic Derivatives

The unique combination of amino, bromo, and chloro substituents provides three distinct reactive handles for sequential functionalization . The bromine atom enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the chlorine allows for nucleophilic aromatic substitution, and the amino group can be diazotized or acylated, facilitating the construction of complex molecular architectures .

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